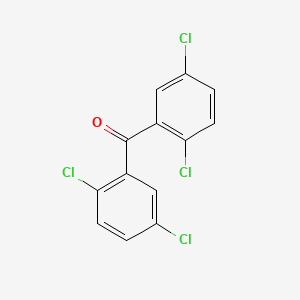![molecular formula C11H14N2O5S B13791988 4-[(4-Nitrophenyl)methanesulfonyl]morpholine CAS No. 89303-08-2](/img/structure/B13791988.png)
4-[(4-Nitrophenyl)methanesulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Nitrophenyl)methanesulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S It is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(4-Nitrophenyl)methanesulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Reduction: The reduction of the nitro group yields 4-[(4-aminophenyl)methanesulfonyl]morpholine.
Substitution: Depending on the nucleophile used, various substituted morpholine derivatives can be formed.
科学研究应用
4-[(4-Nitrophenyl)methanesulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4-[(4-Nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
相似化合物的比较
Similar Compounds
4-(4-Nitrophenyl)morpholine: Similar structure but lacks the methanesulfonyl group.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom in place of the oxygen in the morpholine ring.
Uniqueness
4-[(4-Nitrophenyl)methanesulfonyl]morpholine is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
89303-08-2 |
|---|---|
分子式 |
C11H14N2O5S |
分子量 |
286.31 g/mol |
IUPAC 名称 |
4-[(4-nitrophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H14N2O5S/c14-13(15)11-3-1-10(2-4-11)9-19(16,17)12-5-7-18-8-6-12/h1-4H,5-9H2 |
InChI 键 |
CXNZLQUNEZFTHX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)

![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
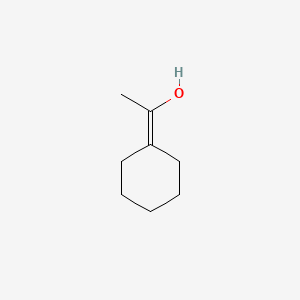
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
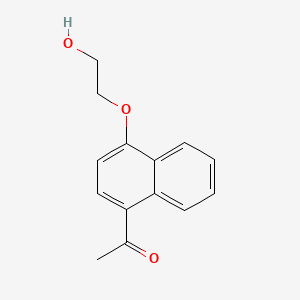
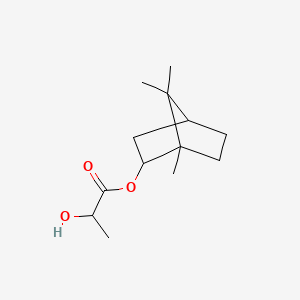
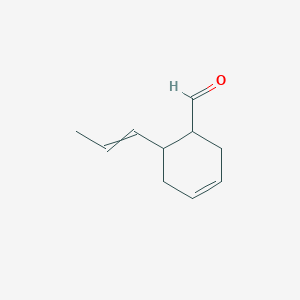
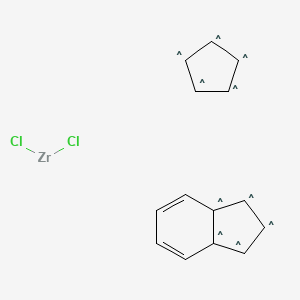
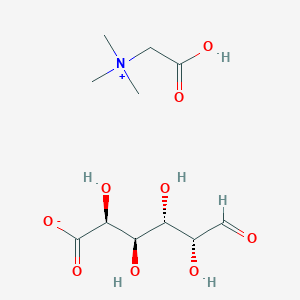

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
